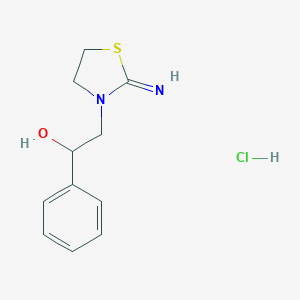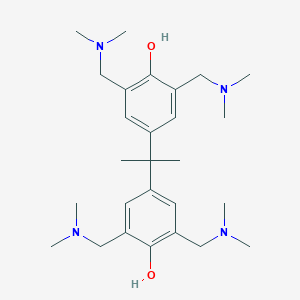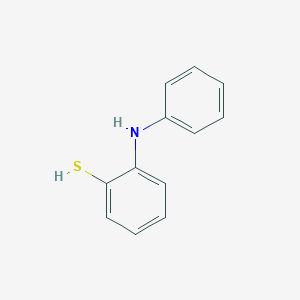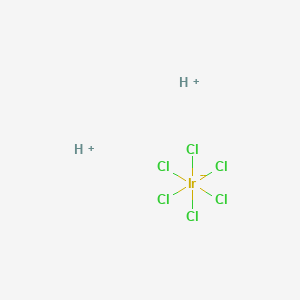
5-Aminooxindole
Descripción general
Descripción
5-Aminooxindole: is an organic compound with the molecular formula C8H8N2O . It is a derivative of oxindole, characterized by the presence of an amino group at the 5-position of the oxindole ring. This compound is known for its unique structure and properties, making it a valuable intermediate in various chemical syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nitration and Reduction Method: One common method for synthesizing 5-Aminooxindole involves the nitration of 2-indolinone to produce 5-nitroindoline-2-one, followed by the reduction of the nitro group to yield this compound. The nitration is typically carried out using concentrated sulfuric acid at low temperatures, and the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Ammonia Reaction Method: Another method involves reacting indol-2-one with ammonia under appropriate reaction conditions.
Industrial Production Methods:
- Industrial production of this compound generally follows the same synthetic routes as laboratory methods but on a larger scale. The processes are optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Aminooxindole can undergo oxidation reactions, where the amino group is oxidized to form various oxindole derivatives.
Reduction: The compound can also be reduced, particularly in the presence of reducing agents like hydrogen gas and palladium catalysts, to form different reduced derivatives.
Substitution: this compound can participate in substitution reactions, where the amino group can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while reduction can produce reduced aminooxindole compounds.
Aplicaciones Científicas De Investigación
Chemistry:
- 5-Aminooxindole is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides .
Biology:
Medicine:
Industry:
Mecanismo De Acción
Molecular Targets and Pathways:
- 5-Aminooxindole and its derivatives can inhibit enzymes such as 5-lipoxygenase, which is involved in leukotriene biosynthesis. This inhibition can reduce inflammation and has potential applications in treating inflammatory diseases.
- The compound may also interact with other molecular targets, affecting various biochemical pathways related to cell signaling and metabolism.
Comparación Con Compuestos Similares
5-Aminoindole: Similar in structure but lacks the oxindole ring, making it less versatile in certain chemical reactions.
6-Aminoindole: Another similar compound with the amino group at the 6-position, which can lead to different reactivity and applications.
5-Hydroxyoxindole: Contains a hydroxyl group instead of an amino group, leading to different chemical properties and uses.
Uniqueness:
- 5-Aminooxindole’s unique combination of the oxindole ring and the amino group at the 5-position gives it distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic pathways and applications.
Propiedades
IUPAC Name |
5-amino-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUYXUBUJJDJNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378285 | |
| Record name | 5-Aminooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20876-36-2 | |
| Record name | 5-Aminooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2-oxindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-aminooxindole an attractive scaffold for drug development?
A1: this compound displays promising potential in drug development due to its presence in various biologically active compounds, including some with anti-HIV activity []. Additionally, its structure allows for the incorporation of diverse functional groups, enabling the exploration of a wide range of biological activities through structure-activity relationship (SAR) studies. The provided research focuses on its use in developing inhibitors for proline-rich tyrosine kinase 2 (PYK2) [].
Q2: How does the structure of this compound relate to its potential for bioactivation by CYP3A4?
A2: Research suggests that the differences in CYP3A4 catalyzed bioactivation between this compound and 5-aminobenzsultam scaffolds, both found in PYK2 inhibitors, can be attributed to structural distinctions. While the exact mechanisms are not fully elucidated in the provided abstract [], it highlights the importance of considering potential metabolic transformations during drug design. The study utilizes techniques like CYP3A4 molecular docking, quantum chemical calculations, and glutathione adduct detection to investigate these differences.
Q3: Can you describe an example of how this compound has been incorporated into a novel compound with potential biological activity?
A3: Researchers successfully synthesized a novel spirocyclopropane incorporating both a dehydroabietic acid fragment and a this compound moiety []. This synthesis aimed to combine the reported anti-HIV activity of spirocyclopropanes with the diverse biological activities observed in oxindole derivatives. The resulting compound, obtained as a mixture of diastereomers, requires further investigation to assess its biological activity and therapeutic potential.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate](/img/structure/B107681.png)



